N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide
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Overview
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide is a complex organic compound with a unique structure that includes a pyrrole ring, a hydroxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrole derivative, followed by the introduction of the hydroxy group and the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrrole ring or the benzamide moiety.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine derivative.
Scientific Research Applications
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrrole ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(trifluoromethyl)benzamide
- N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide
- N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide
Uniqueness
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-6-3-4-7-13(12)16(20)17-10-9-15(19)14-8-5-11-18(14)2/h3-8,11,15,19H,9-10H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGAWKDOEZRWJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC(C2=CC=CN2C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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